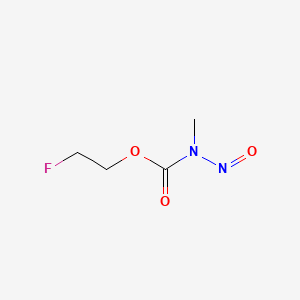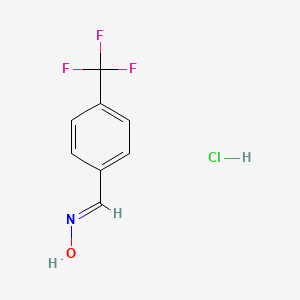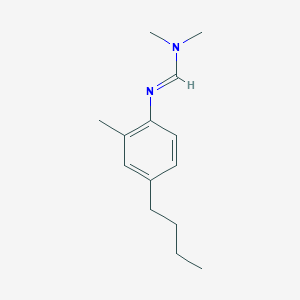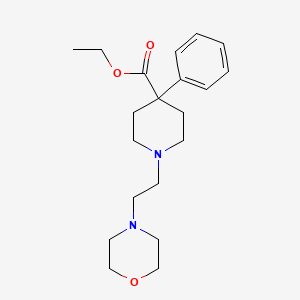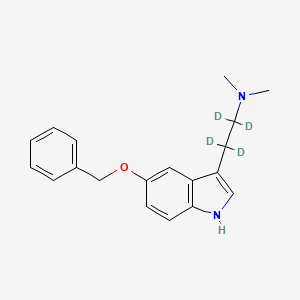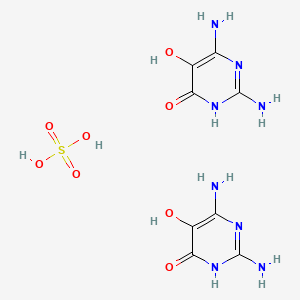
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C10H10FNO3 It is a derivative of pyridine and contains both a fluorine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester typically involves the esterification of 4-Pyridinepropanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-Pyridinepropanoic acid derivatives.
Reduction: Formation of 4-Pyridinepropanoic acid, alpha-fluoro-beta-hydroxy-, ethyl ester.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinepropanoic acid, alpha-hydroxy-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl ester
- 4-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Uniqueness
4-Pyridinepropanoic acid, alpha-fluoro-beta-oxo-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
731770-29-9 |
|---|---|
Molecular Formula |
C10H10FNO3 |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-oxo-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8H,2H2,1H3 |
InChI Key |
OFJCCPUVEJNLKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




